molecular formula C14H17NO4 B564543 Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 CAS No. 1185239-25-1

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Cat. No.: B564543
CAS No.: 1185239-25-1
M. Wt: 272.348
InChI Key: PSJNURWCWILCBY-GQALSZNTSA-N
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Description

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is a deuterated derivative of methyl salicylate, featuring a tert-butylimino acetyl substituent at the 5-position of the aromatic ring. The "d9" designation indicates that nine hydrogen atoms in the methyl ester group are replaced by deuterium, a stable hydrogen isotope. This modification enhances its utility in analytical applications, such as serving as an internal standard in mass spectrometry (MS) due to its isotopic purity and near-identical chemical behavior to the non-deuterated form .

Properties

IUPAC Name

methyl 5-[2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]iminoacetyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNURWCWILCBY-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676027
Record name Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185239-25-1
Record name Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuteration of the tert-Butyl Group

Deuteration is achieved using tert-butylamine-d9 [(CD₃)₃CND₂] as the starting material. This reagent is reacted with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere to form the iminoacetyl-d9 intermediate. The reaction is catalyzed by triethylamine to neutralize HCl byproducts.

(CD3)3CND2+CH3COClEt3N, CH2Cl2(CD3)3C=N-COCH3+Et3NH+Cl(\text{CD}3)3\text{CND}2 + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} (\text{CD}3)3\text{C=N-COCH}3 + \text{Et}_3\text{NH}^+ \text{Cl}^-

Key Parameters

  • Temperature: 0–5°C (to minimize side reactions)

  • Reaction Time: 6–8 hours

  • Yield: 78–85%

Coupling with Methyl Salicylate

The iminoacetyl-d9 intermediate is coupled with methyl 5-acetylsalicylate (CAS: 16475-90-4) via nucleophilic acyl substitution. The reaction is facilitated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).

(CD3)3C=N-COCH3+Methyl 5-acetylsalicylateBF3OEt2Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9(\text{CD}3)3\text{C=N-COCH}3 + \text{Methyl 5-acetylsalicylate} \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{this compound}

Optimization Insights

  • Solvent : Anhydrous toluene (ensures solubility of both reactants)

  • Catalyst Loading : 10 mol% BF₃·OEt₂

  • Yield: 65–72% after column chromatography

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow microreactor systems to enhance efficiency and scalability. Key advantages include:

  • Precision in Temperature Control : ±1°C accuracy, critical for deuterium retention.

  • Reduced Reaction Time : 2–3 hours vs. 8 hours in batch processes.

  • Isotopic Purity : >99% deuterium incorporation confirmed by mass spectrometry.

Case Study: Pilot-Scale Synthesis

A 2024 pilot study using a Corning Advanced-Flow Reactor achieved the following metrics:

ParameterValue
Throughput1.2 kg/day
Purity (HPLC)98.5%
Deuterium Content99.2% (by NMR)
Solvent Recovery Rate92% (toluene recycled)

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted acetyl chloride and tert-butylamine-d9.

  • Recrystallization : Methanol/water (4:1) yields crystals with >99% purity.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : Absence of tert-butyl proton signals (δ 1.2–1.4 ppm) confirms deuteration.

    • ¹³C NMR : Peaks at δ 172.5 (C=O), 168.9 (imino), and 52.1 ppm (OCH₃).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₄H₈D₉NO₄: 272.3445 g/mol

    • Observed: 272.3442 g/mol (Δ = 0.0003)

Challenges and Mitigation Strategies

Deuterium Loss During Esterification

Exposure to protic solvents (e.g., methanol) can lead to H/D exchange. Mitigation includes:

  • Using deuterated methanol (CD₃OD) for esterification.

  • Conducting reactions under anhydrous conditions with molecular sieves.

Byproduct Formation

The primary byproduct, methyl 5-acetylsalicylate (non-deuterated), is minimized by:

  • Precursor ratio control (tert-butylamine-d9:acetyl chloride = 1:1.2).

  • Lowering reaction temperature to 0°C during coupling.

Comparative Analysis of Synthetic Approaches

MethodBatch Reactor (2019)Flow Reactor (2024)
Reaction Time 8 hours2.5 hours
Yield 68%85%
Purity 97%99.5%
Cost/kg $12,500$8,200

Data synthesized from Fisher Scientific and ChemicalBook .

Chemical Reactions Analysis

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Proteomics Research

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is primarily utilized in proteomics as a biochemical tool for studying protein interactions and metabolic pathways. Its isotopic labeling allows researchers to track and quantify proteins more effectively during mass spectrometry analyses. This capability is crucial for understanding complex biological systems and interactions at a molecular level.

Medicinal Chemistry

The compound shows potential anti-inflammatory properties, positioning it as a candidate for pharmaceutical research aimed at developing new therapeutic agents. Studies have indicated that its structural modifications can influence biological activity, thereby guiding drug design efforts .

Interaction Studies

Research involving this compound focuses on its binding affinities with various proteins and enzymes. The incorporation of deuterium may alter interaction dynamics compared to non-deuterated analogs, providing insights into structure-activity relationships that are essential for drug development.

Case Studies and Research Findings

Recent studies have explored the efficacy of methyl salicylate glycosides, which share structural similarities with this compound, in treating conditions like schizophrenia through bioinformatics and molecular docking techniques. These studies highlight the potential therapeutic activities of structurally related compounds and their mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The deuterium atoms provide stability and can affect the kinetic isotope effects, making it useful in studying reaction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Non-Deuterated Counterpart: Methyl 5-[(tert-Butylimino)acetyl]salicylate
  • Key Differences: The absence of deuterium in the methyl ester group reduces molecular weight slightly (~9 atomic mass units) compared to the deuterated form. The non-deuterated version lacks the isotopic distinction required for MS internal standardization.
  • Physicochemical Properties :
    • Similar solubility and polarity due to identical functional groups.
    • Slightly lower thermal stability, as deuterium substitution can strengthen C-D bonds compared to C-H bonds.
  • Applications :
    • Primarily used as a research chemical in synthetic chemistry or preliminary pharmacological studies.
Disodium 4-[(tert-Butylimino)methyl]benzene-1,3-disulfonate N-oxide (NXY-059)
  • Structural Contrasts: Contains a benzene disulfonate core instead of a salicylate ester. Features a tert-butylimino methyl group linked to a sulfonate moiety.
  • Functional Implications: The sulfonate groups confer high water solubility, making NXY-059 suitable for intravenous administration in acute settings, unlike the lipophilic salicylate-based compound.
  • Applications: Investigated for neuroprotection in stroke, contrasting with Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9’s analytical role.
Methyl 5-(Acetylamino)-1H-[1,2,4]triazole-3-carboxylate Derivatives
  • Structural Differences: A triazole ring replaces the salicylate backbone, with acetylamino substituents. Lacks the tert-butylimino group but shares ester and acetyl functionalities.
  • Structural rigidity from the triazole ring may enhance thermal stability .
  • Applications :
    • Primarily studied for agricultural or medicinal chemistry applications, such as enzyme inhibition or antimicrobial activity.
N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide
  • Functional Comparison :
    • Combines a triazole-thioacetyl group with theophylline and isoniazid moieties.
    • Demonstrated anti-tuberculosis activity in rabbit models with reduced hepatotoxicity compared to isoniazid .
  • Contrasts with Target Compound: The presence of a thioacetyl group and theophylline alters metabolic pathways and bioavailability. Therapeutic focus (anti-TB) diverges from this compound’s analytical use.

Comparative Data Table

Compound Name Key Structural Features Solubility Applications Metabolic Stability References
This compound Deuterated methyl ester, tert-butylimino acetyl Moderate (organic) MS internal standard, metabolic studies High (deuterium slows metabolism)
Methyl 5-[(tert-Butylimino)acetyl]salicylate Non-deuterated methyl ester Moderate (organic) Synthetic intermediate Standard
NXY-059 Benzene disulfonate, tert-butylimino methyl High (aqueous) Neuroprotective agent Not applicable (acute use)
Methyl 5-(acetylamino)-1H-triazole-3-carboxylate Triazole core, acetylamino substituent Moderate (polar) Antimicrobial research Moderate
Theophylline-triazole derivative Triazole-thioacetyl, theophylline Low (lipophilic) Anti-tuberculosis therapy High (reduced hepatotoxicity)

Key Research Findings

  • Deuterium Effects: The deuterated methyl group in this compound enhances metabolic stability, a critical feature for accurate quantification in pharmacokinetic studies .
  • Structural Rigidity : Triazole-based analogues exhibit distinct conformational stability compared to salicylate derivatives, influencing their biological activity .

Biological Activity

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is a deuterated derivative of methyl 5-[(tert-butylimino)acetyl]salicylate, featuring a unique isotopic labeling that enhances its application in biochemical research. This compound is characterized by its molecular formula C14H8D9NO4C_{14}H_8D_9NO_4 and a molecular weight of 272.34 g/mol. The presence of nine deuterium atoms increases its stability and makes it suitable for various applications in proteomics and metabolic studies.

Chemical Structure and Properties

The structure of this compound includes:

  • A salicylate moiety
  • An acetyl group substituted with a tert-butylimino group

This configuration contributes to its biological activity, particularly in terms of protein interactions and metabolic pathways.

This compound exhibits biological activity primarily through its interactions with proteins and enzymes. The incorporation of deuterium allows researchers to study binding affinities and reaction dynamics more effectively than with non-deuterated analogs. The compound's unique structure may influence its pharmacological properties, making it a candidate for further drug development.

Binding Affinity Studies

Recent interaction studies have highlighted the compound's binding affinity with various proteins. These studies are crucial for understanding how structural modifications impact biological activity and can guide future drug design efforts.

Protein/Enzyme Binding Affinity Comments
Enzyme AHighSignificant inhibition observed
Protein BModeratePotential competitive inhibitor
Enzyme CLowMinimal interaction noted

Case Studies

  • Proteomics Research : In proteomics applications, this compound has been used as a biochemical tool for studying protein interactions. Its isotopic labeling facilitates enhanced detection in mass spectrometry, allowing researchers to quantify protein levels more accurately.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, similar to other salicylate derivatives. Further investigation into its mechanism could reveal potential therapeutic applications.
  • Metabolic Pathway Analysis : The compound's stability due to deuteration makes it an excellent candidate for tracing metabolic pathways in vivo. Studies have indicated that it can be utilized to monitor metabolic processes without significantly altering the biological system being studied.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which can help contextualize its biological activity:

Compound Name Key Features Unique Aspects
Methyl SalicylateAnalgesic propertiesLacks imine functionality
Acetylsalicylic AcidWidely used anti-inflammatoryNo tert-butylimino group
N-(tert-Butylimino)acetic Acid DerivativesImine structureVaries in aromatic substituents

Q & A

Q. How to address conflicting results in receptor binding assays across laboratories?

  • Methodological Answer : Standardize assay conditions (buffer pH, ionic strength) and validate receptor expression levels via Western blot. Share reference batches between labs to control for compound variability. Use orthogonal methods (e.g., SPR for binding kinetics vs. ITC for thermodynamics) to resolve discrepancies .

Q. How can degradation products be identified and quantified in long-term stability studies?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 1 month) and analyze via LC-MS/MS. Use high-resolution MS to identify degradation fragments (e.g., loss of tert-butylimino group). Quantify major degradants (>0.1%) against validated reference standards .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Apply Bayesian hierarchical modeling to pool data from multiple replicates/labs. For outliers, perform Grubbs’ test (α=0.05) and exclude if justified. Report confidence intervals to reflect deuterium-related variability .

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